acetic acid;N'-(5-methyl-1H-pyrazol-3-yl)ethanimidamide
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Overview
Description
Acetic acid;N’-(5-methyl-1H-pyrazol-3-yl)ethanimidamide is a compound that features a pyrazole ring substituted with a methyl group and an ethanimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N’-(5-methyl-1H-pyrazol-3-yl)ethanimidamide typically involves the cyclization of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides regioisomeric pyrazoles, which can be further modified to obtain the desired compound . Another method involves the condensation and hydrolysis of corresponding acids followed by cyclization under tetrahydrofuran solvent medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;N’-(5-methyl-1H-pyrazol-3-yl)ethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for cyclization, and various catalysts for substitution reactions. The conditions typically involve mild temperatures and solvents like ethanol or tetrahydrofuran .
Major Products
The major products formed from these reactions include substituted pyrazoles, oxidized derivatives, and reduced forms of the compound.
Scientific Research Applications
Acetic acid;N’-(5-methyl-1H-pyrazol-3-yl)ethanimidamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential use in developing antileishmanial and antimalarial drugs. It has shown promising results in molecular simulation studies, indicating its potential as a therapeutic agent.
Antimicrobial Applications: Derivatives of this compound have been evaluated for their antimicrobial potential, with some showing good activity against various microbial strains.
Polymer Synthesis: The compound can be used as a monomer or cross-linking agent in the synthesis of polymers with unique properties such as high thermal stability and resistance to chemicals.
Mechanism of Action
The mechanism of action of acetic acid;N’-(5-methyl-1H-pyrazol-3-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. For instance, in the context of prostate cancer therapy, derivatives of this compound act as androgen receptor antagonists, blocking the signaling pathways activated in prostate cancer cells . This blockage inhibits the proliferation of cancer cells and induces apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-1H-pyrazol-3-yl)acetic acid: This compound shares a similar pyrazole ring structure but differs in its functional groups.
1-methyl-1H-pyrazol-5-yl)acetic acid: Another similar compound with a methyl group on the pyrazole ring.
Uniqueness
Acetic acid;N’-(5-methyl-1H-pyrazol-3-yl)ethanimidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H14N4O2 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
acetic acid;N'-(5-methyl-1H-pyrazol-3-yl)ethanimidamide |
InChI |
InChI=1S/C6H10N4.C2H4O2/c1-4-3-6(10-9-4)8-5(2)7;1-2(3)4/h3H,1-2H3,(H3,7,8,9,10);1H3,(H,3,4) |
InChI Key |
MBNOAFDQORUFRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)N=C(C)N.CC(=O)O |
Origin of Product |
United States |
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